molecular formula C8H15NO B127642 2-Butanone, 3-(butylimino)-, (E)-(9CI) CAS No. 140405-47-6

2-Butanone, 3-(butylimino)-, (E)-(9CI)

Cat. No.: B127642
CAS No.: 140405-47-6
M. Wt: 141.21 g/mol
InChI Key: AJIMPXKERCVJCZ-UHFFFAOYSA-N
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Description

Properties

CAS No.

140405-47-6

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3-butyliminobutan-2-one

InChI

InChI=1S/C8H15NO/c1-4-5-6-9-7(2)8(3)10/h4-6H2,1-3H3

InChI Key

AJIMPXKERCVJCZ-UHFFFAOYSA-N

SMILES

CCCCN=C(C)C(=O)C

Canonical SMILES

CCCCN=C(C)C(=O)C

Synonyms

2-Butanone, 3-(butylimino)-, (E)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Derivatives with Isobenzofuran-1-imine Backbone

(a) Compound 1 : (E)-Methyl 2-[3-(Butylimino)isobenzofuran-1(3H)-ylidene]acetate
  • CAS No.: Not explicitly provided (referred to as "1" in studies).
  • Structure: Combines an isobenzofuran-imine core with a butylimino group and a methoxycarbonylmethylene substituent.
  • Activity : Exhibits potent herbicidal effects on Arabidopsis thaliana, particularly inhibiting root growth (ED₅₀ = 0.8 μM) and altering root hair density .
(b) Compound 2 : (E)-Methyl 2-Phenyl-2-[3-(Phenylimino)isobenzofuran-1(3H)-ylidene]acetate
  • CAS No.: Not explicitly provided (referred to as "2" in studies).
  • Structure: Features phenyl substituents on both the imino and methylene groups.
  • Activity : Shows similar shoot inhibition as Compound 1 but induces severe root malformations (e.g., twisted primary roots) at higher ED₅₀ values (1.2 μM) .

Comparative Analysis :

Parameter Target Compound Compound 1 Compound 2
Core Structure Butanone Isobenzofuran-imine Isobenzofuran-imine
Substituents Butylimino Butylimino + ester Phenylimino + ester
Herbicidal Potency Moderate* High (ED₅₀ = 0.8 μM) Moderate (ED₅₀ = 1.2 μM)
Root Effects Not reported Reduced root density Morphological defects
Synthetic Route Unknown Pd-catalyzed carbonylation Pd-catalyzed carbonylation

*Assumed based on structural similarity to Compound 1.

Substituted Butanone Derivatives

(a) 2-Butanone, 3-methyl-4-propoxy- (9CI) (CAS 408338-20-5)
  • Structure : Contains methyl and propoxy groups at positions 3 and 3.
(b) 2-Butanone, 4-(2-pyrimidinyl)- (9CI) (CAS 497867-90-0)
  • Structure : Pyrimidinyl substituent at position 4.
  • Applications : Likely used in pharmaceutical synthesis due to the heteroaromatic group .
(c) 2-Butanone, 3-chloro-4-fluoro- (9CI) (CAS 86727-59-5)
  • Structure : Halogenated derivative with chloro and fluoro groups.
  • Reactivity : Enhanced electrophilicity due to electron-withdrawing halogens, possibly useful in cross-coupling reactions .

Comparative Table :

Parameter Target Compound 3-Methyl-4-propoxy 4-Pyrimidinyl 3-Chloro-4-fluoro
Molecular Formula C₈H₁₅NO C₈H₁₆O₂ C₈H₁₀N₂O C₄H₆ClFO
Functional Groups Imino, ketone Ether, ketone Pyrimidine, ketone Halogens, ketone
Potential Use Herbicide Solvent Pharmaceuticals Synthetic intermediate

Thio- and Oxime Derivatives

3-(Methylthio)-2-butanone O-((methylamino)carbonyl)oxime (CAS 33629-47-9)
  • Structure : Contains a thioether and an oxime group.
  • Activity : Registered as an insecticide, highlighting the role of sulfur and oxime moieties in pesticidal activity .

Key Difference: Unlike the target compound, this derivative’s mode of action likely involves inhibition of acetylcholinesterase, a common target for organophosphate insecticides.

Research Findings and Implications

  • Structural-Activity Relationship (SAR): Butylimino vs. Phenylimino: The butyl chain in Compound 1 and the target compound enhances root growth inhibition, while phenyl groups (Compound 2) correlate with morphological disruptions .

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